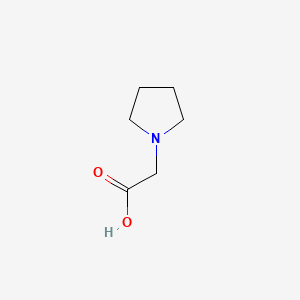

2-(Pyrrolidin-1-yl)acetic acid

Description

Significance of the Pyrrolidine (B122466) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in the design of pharmacologically active agents. nih.govfrontiersin.org Its prevalence in medicinal chemistry is not coincidental but is rooted in its distinct stereochemical and physicochemical properties. researchgate.netbohrium.com Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional structure. researchgate.netnih.gov This puckered conformation, subject to a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of three-dimensional pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors. researchgate.netnih.gov

Furthermore, the pyrrolidine scaffold possesses inherent stereogenicity. researchgate.netnih.gov The presence of chiral centers allows for the synthesis of various stereoisomers, where the spatial orientation of substituents can dramatically influence the biological profile and binding mode to enantioselective proteins. researchgate.netnih.gov This stereochemical diversity is a powerful tool for medicinal chemists to fine-tune the structure-activity relationship (SAR) of drug candidates. frontiersin.org The nitrogen atom within the ring also imparts basicity and hydrophilicity, properties that can be modulated to optimize the pharmacokinetic profiles of derivative compounds. bohrium.com

The versatility of the pyrrolidine scaffold is demonstrated by its presence in a wide array of natural products, alkaloids, and synthetic molecules with significant therapeutic applications. nih.govfrontiersin.org Its derivatives have been investigated for a multitude of biological activities. nih.gov The structural framework of pyrrolidine is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.govfrontiersin.org For instance, drugs like Captopril (antihypertensive), Aniracetam (anti-Alzheimer), and Clindamycin (antibacterial) all feature the pyrrolidine core. nih.govfrontiersin.org

Table 1: Documented Biological Activities of Pyrrolidine-Based Compounds

| Biological Activity | Research Context / Example | Citation(s) |

|---|---|---|

| Anticancer | Inhibition of CXCR4, a receptor involved in cancer metastasis. | frontiersin.org |

| Antidiabetic | Polyhydroxylated pyrrolidines (aza-sugars) act as inhibitors of enzymes like α-glucosidase and aldose reductase. | nih.gov |

| Antibacterial | Inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. | nih.govfrontiersin.org |

| Antiviral | Synthetic spiro[pyrrolidine-2,2'-adamantanes] have shown activity against the influenza A virus. | bohrium.com |

| Anti-inflammatory | Pyrrolidine derivatives have been developed as antagonists for chemokine receptors involved in inflammation. | frontiersin.orgbohrium.com |

| Antihypertensive | Found in the structure of ACE inhibitors like Enalapril and Captopril. | nih.govfrontiersin.org |

| Anti-Alzheimer | Present in nootropic drugs such as Aniracetam. | nih.govfrontiersin.org |

Research Trajectory and Evolution of 2-(Pyrrolidin-1-yl)acetic Acid as a Focal Compound in Academic Inquiry

The compound this compound itself represents a fundamental molecular structure, combining the significant pyrrolidine scaffold with a reactive acetic acid moiety. Its research trajectory has largely been that of a versatile building block in organic synthesis. enaminestore.com The presence of both a secondary amine (within the ring) and a carboxylic acid group allows it to be a valuable precursor for creating more complex molecules and compound libraries. enaminestore.commdpi.com

Early academic interest in compounds of this nature focused on their synthesis and utility as intermediates for creating larger, more elaborate structures for pharmaceutical and agrochemical research. The acetic acid group can readily undergo reactions such as esterification and amidation, while the pyrrolidine nitrogen can be involved in various coupling reactions. This dual reactivity allows for the systematic modification of the core structure, enabling the exploration of chemical space around the scaffold.

The evolution of research on this compound is evident in the development of its numerous derivatives, where specific substitutions are strategically placed to target particular biological outcomes. The research has moved from using the basic scaffold to designing highly functionalized molecules. For instance, the chiral derivative (S)-2-(Pyrrolidin-2-yl)acetic acid, a non-proteinogenic amino acid, is used as a building block for bioactive compounds due to its defined stereochemistry. The synthesis of such chiral derivatives often starts from readily available chiral precursors like L-proline. mdpi.com

Further research has explored substitutions on both the pyrrolidine ring and the acetic acid side chain to generate compounds with specific pharmacological profiles. This demonstrates a clear evolution from a simple chemical entity to a sophisticated molecular template for drug discovery.

Table 2: Examples of this compound Derivatives in Research

| Compound Name/Class | Research Focus/Application | Citation(s) |

|---|---|---|

| (S)-2-(1-methylpyrrolidin-2-yl)acetic acid | Chiral building block for synthesis. | chemscene.com |

| 2-(Pyrrolidin-1-yl)-2-(m-tolyl)acetic acid | Heterocyclic building block for chemical synthesis. | bldpharm.com |

| (3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid | Investigated in medicinal chemistry for potential pharmacological properties like anti-inflammatory effects. | ontosight.ai |

| Pyrovalerone Analogues (e.g., 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) | Synthesized and evaluated as monoamine uptake inhibitors for potential neuropharmacological applications. | researchgate.net |

| 2-(pyrrolidin-3-yl)acetic acid | Used as a building block, specifically as a γ-Amino Acid scaffold in medicinal chemistry. | enaminestore.com |

This progression highlights the enduring utility of the this compound framework, showcasing its journey from a simple synthetic intermediate to a cornerstone in the design of complex, biologically active molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXNXMNCBXHYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328861 | |

| Record name | pyrrolidin-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37386-15-5 | |

| Record name | pyrrolidin-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37386-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Strategies

Established Synthetic Pathways to the 2-(Pyrrolidin-1-yl)acetic Acid Core

The construction of the fundamental this compound structure is typically achieved through straightforward and well-established synthetic routes.

The most direct and common method for synthesizing the this compound core is the N-alkylation of pyrrolidine (B122466). This reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on a two-carbon electrophile bearing a carboxylic acid or a precursor functional group, such as an ester. A typical example is the reaction of pyrrolidine with chloroacetic acid or its corresponding esters (e.g., ethyl chloroacetate) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

This condensation approach is efficient and utilizes readily available starting materials. wikipedia.org The resulting product, often an ester, can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. The combination of a tertiary amine and a carboxylic acid in its structure makes this compound a valuable building block for more complex molecules. nbinno.com

Oxidative methods provide a powerful tool for introducing functionality onto a pre-formed pyrrolidine ring, which can then be elaborated to the target acetic acid derivative. A key strategy involves the oxidation of N-protected pyrrolidines, particularly at the α-position to the nitrogen atom, to generate an N-acyliminium ion intermediate. nih.gov These highly reactive electrophilic species can be trapped by a variety of nucleophiles, enabling the introduction of diverse functional groups. nih.gov

For instance, the use of hypervalent iodine reagents, such as iodosobenzene (B1197198) or diacetoxyiodobenzene, can facilitate the direct α-azidonation or α-alkoxylation of carbamate-protected pyrrolidines. nih.gov Subsequent chemical manipulation of the newly introduced functional group can lead to the desired acetic acid side chain or other analogues. Other oxidative systems, including those based on chromium (VI) reagents or activated DMSO, are employed to oxidize alcohol precursors on the pyrrolidine ring to aldehydes or ketones, which serve as handles for further carbon-chain extension. imperial.ac.uk

In the multistep synthesis of complex molecules containing the this compound core, the strategic use of protecting groups is essential to ensure chemoselectivity. wikipedia.org Protecting groups mask reactive functional groups, preventing them from participating in unwanted side reactions. wikipedia.org

Table 2: Common Protecting Groups in Pyrrolidine Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| Amine (N-H) | tert-butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) google.com |

| Amine (N-H) | benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) nih.gov |

| Amine (N-H) | Tosyl | Ts | Strong reducing agents (e.g., Na/NH₃) or strong acid wikipedia.org |

| Carboxylic Acid (COOH) | Methyl/Ethyl Ester | Me/Et | Saponification (e.g., LiOH, NaOH) or acid hydrolysis |

| Carboxylic Acid (COOH) | tert-Butyl Ester | tBu | Acidic conditions (e.g., TFA) google.com |

| Carboxylic Acid (COOH) | Benzyl Ester | Bn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

Synthesis of Diverse Substituted and Functionalized this compound Analogues

The versatility of the this compound scaffold lies in its potential for extensive functionalization at both the acetic acid moiety and the pyrrolidine ring.

The carboxylic acid group of this compound is a prime site for derivatization. Standard coupling reactions allow for the formation of a wide range of esters and amides, which are common modifications in the development of pharmaceutical agents. nbinno.com

Esterification: The reaction of the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters. This modification can alter the solubility and pharmacokinetic properties of the parent molecule.

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated with coupling reagents (e.g., DCC, EDC, HATU) and reacted with a diverse library of primary or secondary amines to produce a vast array of amides. This derivatization is frequently used to mimic peptide bonds or to introduce new pharmacophoric elements. nih.govmdpi.com

Table 3: Examples of Acetic Acid Moiety Derivatization

| Reaction Type | Reactant | Product | Significance |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | Methyl 2-(pyrrolidin-1-yl)acetate | Increases lipophilicity, potential prodrug |

| Amidation | Benzylamine (BnNH₂) | N-benzyl-2-(pyrrolidin-1-yl)acetamide | Introduces aromatic group, potential for new interactions |

| Amidation | (S)-Valine methyl ester | Dipeptide-like structure | Used in peptide synthesis and peptidomimetics nbinno.com |

Introducing substituents at specific positions on the pyrrolidine ring is crucial for exploring the structure-activity relationships of its derivatives. Several advanced strategies enable the regioselective functionalization of the heterocyclic system.

One powerful approach utilizes chiral precursors, such as L-proline or trans-4-hydroxy-L-proline, which are part of the "chiral pool." mdpi.com These starting materials possess inherent stereochemistry and pre-installed functional groups that can be chemically manipulated to introduce a variety of substituents at the C-2, C-4, or C-5 positions. nih.govmdpi.com

Intramolecular cyclization reactions of appropriately substituted acyclic precursors offer another route to functionalized pyrrolidines. organic-chemistry.org For example, copper-catalyzed intramolecular carboamination of unactivated alkenes can generate 2,5-disubstituted pyrrolidines with high levels of diastereoselectivity. nih.gov Similarly, the reduction of enamines derived from pyroglutamic acid followed by subsequent alkylation provides a versatile method for accessing 2,5-disubstituted products. researchgate.net

Furthermore, direct C-H functionalization methods are emerging as a highly efficient strategy. As mentioned previously, the generation of N-acyliminium ions from N-protected pyrrolidines allows for the regioselective introduction of substituents at the C-2 position. nih.gov These methods provide access to a wide range of analogues that would be difficult to synthesize using traditional methods.

Table 4: Strategies for Regioselective Ring Modification

| Strategy | Precursor/Intermediate | Position(s) Functionalized | Example Reaction |

|---|---|---|---|

| Chiral Pool Synthesis | 4-Hydroxy-L-proline | C-4 | Oxidation of hydroxyl group, followed by nucleophilic addition mdpi.com |

| Intramolecular Cyclization | γ-Alkenyl N-arylsulfonamides | C-2, C-5 | Copper-promoted carboamination nih.gov |

| Oxidative Functionalization | N-Boc-pyrrolidine | C-2 | Oxidation to N-acyliminium ion and trapping with a nucleophile nih.gov |

| Enamine Alkylation | Pyroglutamic acid derivative | C-5 | Formation of enamine, reduction, and subsequent alkylation researchgate.net |

Introduction of Imino, Thioether, and Other Heteroatom-Containing Functional Groups

The incorporation of heteroatoms such as nitrogen and sulfur into the this compound framework can significantly modulate the pharmacological profile of the resulting molecules. Methodologies to introduce imino and thioether functionalities, among other heteroatom-containing groups, are crucial for expanding the chemical space accessible from this scaffold.

While direct functionalization of the this compound core can be challenging, multi-step sequences involving suitable precursors are often employed. For instance, the synthesis of pyrrolidine derivatives containing a thiazole (B1198619) ring, which incorporates both sulfur and nitrogen, has been achieved through a versatile protocol. This approach involves the reaction of a pyrrolidine precursor with benzoylisothiocyanate, followed by a sequential reaction with α-bromo ketones. This method provides a concise route to highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) systems.

Advanced Synthetic Techniques and Methodological Innovations

Recent years have witnessed the emergence of advanced synthetic strategies that offer enhanced control over stereochemistry, improved efficiency, and the ability to construct complex molecular architectures. These innovations are increasingly being applied to the synthesis of pyrrolidine derivatives.

Stereoselective and Asymmetric Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of bioactive molecules. Stereoselective and asymmetric approaches are therefore critical for obtaining enantiomerically pure this compound derivatives.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. These auxiliaries are typically recovered for reuse after they have served their purpose. A variety of chiral auxiliaries have been developed for the asymmetric synthesis of pyrrolidine rings. For example, Evans-type oxazolidinones have been successfully used in the asymmetric alkylation to set the desired chirality in the synthesis of complex molecules containing a pyrrolidine ring. The auxiliary guides the incoming electrophile to a specific face of the enolate, leading to a high degree of stereocontrol.

In addition to chiral auxiliaries, asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Chiral catalysts, often based on transition metals or small organic molecules (organocatalysis), can create a chiral environment that favors the formation of one enantiomer over the other. For instance, copper-catalyzed conjugate addition reactions followed by a nitro-Mannich reaction and lactamization have been used to produce highly functionalized pyrrolidin-2-ones with excellent diastereoselectivity. organic-chemistry.org The use of a chiral ligand in such a reaction can render the process enantioselective.

The following table summarizes selected chiral auxiliaries and catalysts used in the asymmetric synthesis of pyrrolidine derivatives:

| Chiral Auxiliary/Catalyst Type | Reaction Type | Key Features |

| Evans Oxazolidinones | Asymmetric Alkylation | High diastereoselectivity, reliable and predictable outcomes. |

| Copper-based Catalysts | Conjugate Addition/Nitro-Mannich | High diastereoselectivity in one-pot synthesis of pyrrolidin-2-ones. organic-chemistry.org |

| Rhodium-based Catalysts | Asymmetric Arylation | Highly enantioselective arylation of N-tosylaldimines for the synthesis of 2-aryl pyrrolidines. rsc.org |

| Organocatalysts (e.g., Proline derivatives) | Michael Addition | Enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives. beilstein-journals.org |

The preparation of enantiopure derivatives of this compound often starts from readily available chiral precursors, such as L-proline. A practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain pharmaceutical agents, begins with L-proline. aurigeneservices.com The process involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a carbonitrile via an amide intermediate. aurigeneservices.com This approach ensures the retention of the stereochemistry at the C2 position of the pyrrolidine ring.

Another strategy for accessing enantiopure pyrrolidines is through the stereoselective synthesis of densely functionalized pyrrolidin-2-ones. This can be achieved through a one-pot copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization. organic-chemistry.org This method yields 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones as single diastereoisomers. organic-chemistry.org Subsequent chemical transformations can then lead to a variety of enantiopure pyrrolidine derivatives.

The table below outlines a general synthetic sequence for preparing an enantiopure pyrrolidine derivative starting from L-proline.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Acylation | L-proline, Chloroacetyl chloride, THF, reflux | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid |

| 2 | Amide formation | Dicyclohexylcarbodiimide, Ammonium bicarbonate, Dichloromethane | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide |

| 3 | Dehydration | Trifluoroacetic anhydride, THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering advantages such as enhanced safety, improved efficiency, and greater scalability compared to traditional batch processes. azolifesciences.comrsc.org This technology is being increasingly applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including those with a pyrrolidine core. nih.govresearchgate.net

While specific examples detailing the continuous flow synthesis of this compound itself are not widely reported, the principles and technologies are readily applicable. Flow chemistry has been successfully used for the synthesis of various pharmaceutical intermediates containing heterocyclic scaffolds. rsc.org For instance, the integration of flow chemistry with batch methods has been demonstrated for the assembly of a library of trisubstituted drug-like pyrrolidines. rsc.org Such hybrid approaches allow for the rapid optimization of reaction conditions and the efficient production of a diverse range of compounds. The benefits of continuous flow, such as precise control over reaction parameters and the ability to handle hazardous reagents more safely, make it an attractive strategy for the multi-step synthesis of complex pyrrolidine-containing molecules. azolifesciences.com

Multi-Step Synthesis of Complex Pyrrolidine-Containing Scaffolds

The this compound moiety can serve as a versatile building block in the multi-step synthesis of more complex, often bicyclic, scaffolds with potential therapeutic applications. nih.govsemanticscholar.org These intricate structures are designed to explore new regions of chemical space and to interact with biological targets with high affinity and selectivity.

One strategy for constructing such complex scaffolds is through intramolecular cyclization reactions. For example, the aza-Cope rearrangement-Mannich cyclization has been employed as a key step in the stereoselective synthesis of cis- and trans-fused pyrrolidine-containing bicyclic azepines and oxepines. nih.gov This multi-step sequence allows for the creation of 5,7-bicyclic ring systems with a high degree of diastereoselectivity. nih.gov

Another approach involves the synthesis of bridged bicyclic peptides, where the pyrrolidine ring of a proline analog is incorporated into a rigid, three-dimensional structure. These "norbornapeptides" are prepared through the double cyclization of short linear peptides and can serve as scaffolds for presenting pharmacophoric groups in a defined spatial orientation. The synthesis of these complex molecules often requires a careful selection of protecting groups and coupling reagents to achieve the desired outcome.

Advanced Spectroscopic Characterization and Computational Investigation

Computational Chemistry and Molecular Modeling Studies

Computational approaches are instrumental in elucidating the molecular characteristics that govern the function of 2-(Pyrrolidin-1-yl)acetic acid and its analogs. These studies range from the analysis of single-molecule conformations to complex simulations of ligand-target interactions and the prediction of pharmacokinetic profiles.

The conformational landscape of this compound is defined by the flexibility of both the pyrrolidine (B122466) ring and the acetic acid side chain. The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as pseudorotation, allowing it to adopt various puckered conformations (e.g., envelope and twist forms). This flexibility is crucial as the spatial orientation of substituents on the ring can significantly influence biological activity. d-nb.inforesearchgate.net

Computational methods, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, are employed to explore this conformational space. nih.govrsc.org For the acetic acid moiety, there is particular interest in the torsional angle around the C-C bond and the conformation of the carboxylic acid group itself. Carboxylic acids can exist in syn and anti conformations. While the syn form is generally more stable, computational studies on similar molecules have shown that the anti conformation can also be present, particularly in solution. nih.gov The specific conformation adopted by the acetic acid side chain can be a critical determinant for its interaction with biological targets. d-nb.info

The functional groups of this compound—a tertiary amine and a carboxylic acid—are prime sites for intermolecular interactions. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen). This duality allows for the formation of strong intermolecular hydrogen bonds, leading to self-association, most notably dimerization. nih.gov Computational studies, often using Density Functional Theory (DFT), have been used to investigate the geometry and stability of such dimers in related molecules like 2-pyrrolidone and acetic acid. nih.gov These studies typically show that cyclic dimers, formed through two hydrogen bonds, are particularly stable configurations.

Furthermore, the presence of both an acidic (carboxylic acid) and a basic (tertiary amine) center allows for the formation of a zwitterion under certain conditions. This can lead to strong ionic interactions between molecules. The nature and strength of these intermolecular forces are critical for understanding the compound's physical properties, such as melting point and solubility, as well as its interactions in a biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, like an enzyme or receptor.

Numerous docking studies have been performed on pyrrolidine derivatives to elucidate their binding modes and predict their inhibitory potential against various targets. nih.govedgccjournal.orgpharmpharm.ru For instance, studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors have used docking to identify key interactions within the enzyme's active site. nih.govmanipal.edu These simulations often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. nih.gov Molecular dynamics (MD) simulations are frequently used in conjunction with docking to assess the stability of the predicted binding poses over time. nih.govnih.govresearchgate.net

Below is a table summarizing representative docking results for pyrrolidine derivatives against the AChE target, as reported in the literature.

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Derivative 14a | AChE (PDB: 4EY7) | -18.59 | Not Specified | nih.govmanipal.edu |

| Derivative 14d | AChE (PDB: 4EY7) | -18.057 | Not Specified | nih.govmanipal.edu |

| Donepezil (Reference) | AChE (PDB: 4EY7) | -17.257 | Not Specified | nih.govmanipal.edu |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have revealed critical insights. For example, substitutions on the pyrrolidine ring have been shown to modulate activity and selectivity for GABA transporters. nih.gov Specifically, the introduction of a hydroxyl group at the 2-position of the acetic acid side chain led to compounds with significant potency and selectivity for certain transporter subtypes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical models that correlate chemical structure with activity. tandfonline.comscispace.com These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied to various series of pyrrolidine derivatives to guide the design of more potent molecules. tandfonline.comnih.govresearchgate.net These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. tandfonline.comresearchgate.net

A summary of key SAR findings for pyrrolidine derivatives is presented below.

| Structural Moiety | Modification | Impact on Biological Activity | Reference |

| Pyrrolidine Ring | Substituents at 2- and 5-positions | Influences binding and selectivity | d-nb.info |

| Acetic Acid Side Chain | Hydroxylation at 2-position | Increased potency and selectivity for GABA transporters | nih.gov |

| Pyrrolidine Nitrogen | N-arylalkyl substitution | Essential for GABA transporter inhibition | nih.gov |

In the early stages of drug discovery, it is crucial to assess whether a compound possesses "drug-like" properties, often evaluated through ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govnih.gov In-silico methods are invaluable for predicting these properties, helping to prioritize candidates and reduce late-stage failures. nih.govnih.gov

A widely used guideline is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5. etflin.comdrugbank.com

Computational tools can predict these and other properties, such as aqueous solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes. mdpi.comfrontiersin.org For many pyrrolidine derivatives investigated in the literature, ADMET studies have predicted favorable properties, such as good oral absorption and CNS activity, suggesting their potential as drug candidates. nih.govbohrium.com

The table below lists the computationally predicted drug-like properties for the parent compound, this compound.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 129.16 g/mol | Yes (< 500) |

| XLogP3 | -0.9 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |

| Rotatable Bond Count | 2 | N/A |

| Topological Polar Surface Area | 40.5 Ų | N/A |

| Data sourced from PubChem CID 414564. nih.gov |

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Building Block for Complex Chemical Architectures

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of biologically active natural products and synthetic compounds, including many pharmaceuticals. dntb.gov.uanih.gov Consequently, simpler pyrrolidine-containing molecules like 2-(Pyrrolidin-1-yl)acetic acid serve as crucial building blocks in the field of organic synthesis. dntb.gov.ua The inherent structure of the pyrrolidine scaffold is pivotal in the synthesis of ligands, drug candidates, and other complex molecular architectures. utexas.edu Its utility stems from the defined stereochemical and conformational properties of the ring system, which can be exploited to construct larger, more intricate molecules with high degrees of selectivity.

The pyrrolidine framework is a key component in the synthesis of various alkaloids and other natural products. nih.gov Synthetic strategies often leverage the pyrrolidine ring as a chiral synthon, a starting material that introduces a specific chirality into the final product. nih.gov For instance, derivatives of proline, which shares the pyrrolidine core, are extensively used as precursors for a wide range of drugs. nih.govdtic.mil The acetic acid side chain of this compound provides a convenient handle for further chemical elaboration, allowing it to be integrated into larger molecular frameworks through reactions such as amide bond formation or esterification. rsc.org This bifunctionality—a secondary amine integrated within a cyclic structure and a carboxylic acid group—makes it a valuable intermediate for creating diverse molecular structures, particularly in the construction of polysubstituted chiral pyrrolidines that are precursors to medicinal compounds. utexas.edu

Utility as a Reagent in Organic Transformations and Functional Group Manipulations

This compound is a bifunctional compound, featuring both a tertiary amine within the pyrrolidine ring and a carboxylic acid group. rsc.org This dual functionality allows it to act as a versatile reagent in various organic transformations and for the manipulation of functional groups.

The carboxylic acid moiety is readily converted into other functional groups. Key transformations include:

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is fundamental in peptide synthesis and in the construction of many pharmaceutical agents and complex organic molecules. rsc.org

Esterification: Reaction with alcohols under acidic conditions yields esters. This transformation is often used as a protecting group strategy for the carboxylic acid or to modify the solubility and reactivity of the parent molecule. rsc.org

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing access to pyrrolidin-1-ylethanol derivatives, which can serve as different types of building blocks in subsequent synthetic steps.

Integration into Chemically Modified Electrodes and Sensor Development

While direct applications of this compound in chemically modified electrodes are not extensively documented, the broader class of pyrrolidine-containing compounds has been utilized in the development of electrochemical sensors and materials. The pyrrolidine motif can be integrated into polymers that modify electrode surfaces, enhancing their sensitivity and selectivity for specific analytes. dntb.gov.ua

The general principle involves attaching specific molecules, like pyrrolidine derivatives, to the surface of a conventional electrode to impart a chemical specificity that the original electrode lacks. nih.gov For example, amino acid and peptide derivatives of pyrrole (B145914) can be electropolymerized to create electrode-bound films. acs.org These functionalized polymers can then bind to specific targets. In one approach, pyrrolidinium-functionalized copolymers were used to create anion exchange membranes, demonstrating the utility of the pyrrolidine group in materials designed for electrochemical applications like water electrolysis. organic-chemistry.org

The development of such chemically modified electrodes is a significant area of research for applications ranging from environmental monitoring to pharmaceutical analysis. dntb.gov.uachemistryviews.org The modification of electrode surfaces with organic molecules can lead to sensors with very low detection limits for target analytes. dntb.gov.ua Although specific research on this compound in this area is limited, its functional groups present a potential avenue for grafting onto electrode surfaces or for incorporation into polymers designed for sensor applications. The electrochemical oxidation of functionalized pyrrolidines has also been studied, indicating the electrochemical activity of this class of compounds. utexas.edu

Development and Application of Pyrrolidine-Based Chiral Catalysts

The pyrrolidine scaffold is considered a "privileged motif" in the field of asymmetric organocatalysis, which uses small organic molecules to accelerate chemical reactions and control their stereochemical outcome. organic-chemistry.org Chiral pyrrolidines have become central to the development of powerful catalysts for constructing complex chiral molecules in an environmentally friendly manner, often avoiding the use of metal-based catalysts. dntb.gov.ua

The development of pyrrolidine-based organocatalysts has been a major advance in asymmetric synthesis over the past two decades. These catalysts are particularly effective in aminocatalysis, where they react with carbonyl compounds (like aldehydes and ketones) to form nucleophilic enamine or electrophilic iminium ion intermediates. These intermediates then react with other substrates in a highly stereocontrolled manner.

Key research findings in this area include:

Prolinol Derivatives: Diarylprolinol silyl (B83357) ethers, which are derived from the reduction of the amino acid proline, are highly efficient organocatalysts for a wide variety of chemical transformations, including asymmetric Michael additions and aldol (B89426) reactions. organic-chemistry.org

Mechanism of Action: Chiral pyrrolidine catalysts work by creating a specific three-dimensional environment around the reacting molecules. Those with a hydrogen-bonding donor group can covalently bind one substrate and coordinate the second through hydrogen bonds. Others, characterized by high steric hindrance, act by shielding one face of the substrate, forcing the reaction to occur on the opposite face with high selectivity. dntb.gov.ua

Tunable Structures: Researchers have extensively modified the structure of pyrrolidine-derived organocatalysts to optimize their efficiency and selectivity. dntb.gov.ua By introducing bulky substituents or other functional groups onto the pyrrolidine ring, catalysts can be fine-tuned for specific, often complex, chemical transformations. organic-chemistry.org

These organocatalytic strategies have greatly enriched the toolbox of synthetic chemistry, providing powerful methods for the construction of chiral pyrrolidines and other enantiomerically pure compounds that are essential for the pharmaceutical and fine chemical industries. utexas.edu

Research in Biological and Medicinal Chemistry

Investigation of Pharmacologically Active Derivatives

The exploration of derivatives based on the 2-(pyrrolidin-1-yl)acetic acid structure has yielded compounds with significant biological activities. These investigations span anti-inflammatory, anticancer, neuroprotective, anticonvulsant, antiviral, and enzyme-inhibiting properties.

Derivatives of the pyrrolidine (B122466) scaffold have been a focal point in the search for new anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study involving the synthesis of a pivalate-based Michael product, specifically ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), demonstrated inhibitory potential against COX-1, COX-2, and 5-LOX enzymes in vitro. The compound showed IC50 values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. In a carrageenan-induced paw edema model in mice, MAK01 demonstrated a significant reduction in edema, further highlighting its anti-inflammatory potential.

Other research has focused on synthesizing new pyrrolidine derivatives and evaluating their effects on COX-1 and COX-2 through computational (in silico) studies and in vivo assays. researchgate.net Among the synthesized compounds, certain derivatives, designated A-1 and A-4, were identified as having the most significant anti-inflammatory and analgesic effects, respectively. researchgate.net Additionally, a series of heterocyclic peptide derivatives synthesized from (3-benzoyl-4,5-dioxo-2-phenyl-pyrrolidin-1-yl)acetic acid ethyl ester also exhibited notable anti-inflammatory and analgesic activities, with potencies comparable to established drugs like diclofenac (B195802) potassium. researchgate.net

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| MAK01 | COX-1 | 314 µg/mL |

| MAK01 | COX-2 | 130 µg/mL |

| MAK01 | 5-LOX | 105 µg/mL |

The pyrrolidine nucleus is a common feature in many compounds investigated for their potential as anticancer and antitumor agents. Research has demonstrated that derivatives can exert cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For instance, novel succinimide-maleimide derivatives have been evaluated for their anticancer activity against the MCF-7 breast cancer cell line. scienceopen.com Compounds designated 5i and 5l emerged as particularly potent, with IC50 values of 1.496 µM and 1.831 µM, respectively. scienceopen.com Further studies involving ethidium (B1194527) bromide/acridine orange (EB/AO) staining confirmed that these compounds induce apoptosis in MCF-7 cells. scienceopen.com

In another study, a series of 2-(het)arylpyrrolidine derivatives were synthesized, with those containing a benzofuroxan (B160326) moiety (compounds 6b–h) showing the most significant anticancer activity. nih.gov Specifically, compounds 6c, 6d, and 6e displayed IC50 values against the M-Hela cervical cancer cell line that were comparable to the reference drug tamoxifen. nih.gov

The natural compound 2-pyrrolidinone, found in a fraction of Brassica oleracea var. capitata, has also shown promising anticancer effects. acetherapeutics.com It exhibited in vitro cytotoxicity against HeLa and PC-3 cancer cell lines, with IC50 values of 2.5 µg/mL for HeLa and 3.0 µg/mL for PC-3 after 24 hours of treatment. acetherapeutics.com The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. acetherapeutics.com

| Compound/Derivative | Cell Line | IC50 Value |

|---|---|---|

| Compound 5i | MCF-7 (Breast Cancer) | 1.496 µM |

| Compound 5l | MCF-7 (Breast Cancer) | 1.831 µM |

| Compound 37e | MCF-7 (Breast Cancer) | 17 µM |

| Compound 37e | HeLa (Cervical Cancer) | 19 µM |

| 2-Pyrrolidinone | HeLa (Cervical Cancer) | 2.5 µg/mL (24h) |

| 2-Pyrrolidinone | PC-3 (Prostate Cancer) | 3.0 µg/mL (24h) |

| Compound 6b | P388 (Murine Leukemia) | 1.48 µg/mL |

Derivatives containing the pyrrolidine scaffold have been explored for their potential to treat neurodegenerative diseases and other central nervous system (CNS) disorders. Studies have shown that these compounds can offer neuroprotective effects and modulate CNS activity.

Novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in mouse models of scopolamine-induced cognitive impairment. nih.govunits.it These compounds were effective in mitigating the behavioral and biochemical alterations caused by scopolamine, suggesting their potential as therapeutic candidates for conditions associated with cognitive deficits like Alzheimer's disease. nih.govunits.it The mechanism of action is linked to the reduction of oxidative stress and modulation of acetylcholinesterase (AChE) activity. nih.gov

Other research has focused on different CNS activities. For example, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas was synthesized and screened for pharmacological activity. nih.gov Certain congeners within this series were found to possess anxiolytic properties, while others with specific substitutions on the phenyl ring imparted potent, centrally mediated muscle-relaxant effects. nih.gov This indicates that the pyrrolidine core can be tailored to target different aspects of CNS function. Furthermore, molecular docking studies have predicted that N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have a high affinity for GABAA and AMPA receptors, suggesting potential GABA-ergic and glutamatergic activities.

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore for anticonvulsant activity. Extensive research has been dedicated to synthesizing and evaluating derivatives of this scaffold, leading to the discovery of compounds with broad-spectrum efficacy in preclinical seizure models.

These compounds are typically evaluated in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) seizure models in mice, which represent different types of epileptic seizures. For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives was synthesized, with compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) showing a particularly broad spectrum of activity. mdpi.com It demonstrated potent efficacy in both the MES and 6 Hz tests, with ED50 values significantly lower than those of the reference drugs valproic acid and ethosuximide. mdpi.com

Similarly, research on 3-(substituted-phenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides identified compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) as a highly active substance. nih.gov This compound also showed more favorable ED50 values in the MES and 6 Hz tests compared to valproic acid. nih.gov The mechanism for many of these active compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and/or L-type calcium channels. mdpi.comnih.gov

| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | 6 Hz Test ED50 (mg/kg) |

|---|---|---|---|

| Compound 4 | 62.14 | Inactive | 75.59 |

| Compound 6 | 68.30 | - | 28.20 |

| Compound 14 | 49.6 | 67.4 | 31.3 (32 mA) |

| Compound 30 | 45.6 | - | 39.5 (32 mA) |

| Valproic Acid (Reference) | 252.7 | - | 130.6 |

| Ethosuximide (Reference) | - | - | 221.7 |

The pyrrolidine scaffold has been utilized in the development of antiviral agents, most notably as antagonists of the C-C chemokine receptor type 5 (CCR5). This receptor is a crucial co-receptor used by the R5 strains of HIV-1 to enter host T-cells. By blocking this receptor, CCR5 antagonists can effectively inhibit viral entry.

Research efforts have led to the synthesis and structure-activity relationship (SAR) studies of pyrrolidineacetic acid derivatives as CCR5 antagonists. nih.gov A series of α-(pyrrolidin-1-yl)acetic acids were shown to be selective and potent antivirals against HIV. nih.gov These compounds, designed as zwitterions, demonstrated enhanced antiviral activities and improved pharmacokinetic profiles compared to earlier iterations. nih.gov

Further exploration led to the discovery of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists that incorporate various fused heterocycles. nih.gov These modifications resulted in orally bioavailable compounds with potent anti-HIV activity. nih.gov The development of these small-molecule antagonists represents a significant strategy in HIV therapy, targeting the initial stage of the viral life cycle.

Derivatives of this compound and related pyrrolidine/pyrrole (B145914) structures have been investigated as inhibitors of various clinically relevant enzymes.

Cyclooxygenase (COX) Enzymes: As detailed in the anti-inflammatory research section (5.1.1), pyrrolidine derivatives are significant inhibitors of COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The compound MAK01, for example, showed IC50 values of 314 µg/mL and 130 µg/mL against COX-1 and COX-2, respectively. The development of selective COX-2 inhibitors is a major goal in this area to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications. Consequently, aldose reductase inhibitors (ARIs) are sought after for therapeutic intervention. Studies have been conducted on pyrrol-1-yl-acetic acid derivatives to model their aldose reductase inhibitory activity. nih.gov These quantitative structure-activity relationship (QSAR) models help in understanding the structural features required for potent inhibition and aid in the design of new, more effective ARIs. nih.gov

HMG-CoA Reductase: HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Inhibitors of this enzyme, commonly known as statins, are widely used to lower cholesterol levels. In an effort to discover novel, hepatoselective HMG-CoA reductase inhibitors, various series of pyrrole-based compounds have been synthesized and evaluated. nih.gov The goal of achieving hepatoselectivity is to reduce statin-induced side effects like myalgia. Research has identified substituted pyrrole-based ligands that act as potent inhibitors of the enzyme, with some compounds demonstrating both high hepatoselectivity and in vivo activity. nih.gov

Modulation of Protein Glycation Processes

Protein glycation is a non-enzymatic process involving the covalent attachment of sugar molecules to proteins, leading to the formation of advanced glycation end-products (AGEs). This process can impair protein function and is implicated in aging and various diseases. The direct role of this compound in modulating protein glycation is not extensively detailed in available research. However, the broader class of pyrrolidine derivatives has been investigated for activities relevant to hyperglycemia-related conditions.

Certain polyhydroxylated pyrrolidine derivatives have been synthesized and shown to inhibit enzymes such as α-glucosidase. nih.gov By inhibiting such enzymes, these compounds can help regulate glucose levels, which in turn can indirectly mitigate the rate of protein glycation. nih.gov The research into pyrrolidine derivatives as anti-diabetic agents suggests a potential, though indirect, mechanism for modulating the downstream effects of hyperglycemia, including the formation of AGEs. researchgate.netfrontiersin.org However, specific studies detailing the direct interaction and modulation of protein glycation by this compound itself are not prominently featured in the current scientific literature.

Role in Nucleic Acid Chemistry and Analogues Research

The pyrrolidine scaffold, a core component of this compound, has been ingeniously utilized in the field of nucleic acid chemistry to create synthetic analogues that mimic DNA and RNA. These analogues, particularly Peptide Nucleic Acids (PNAs), leverage the pyrrolidine structure to achieve unique binding properties and stability.

Researchers have successfully synthesized novel Peptide Nucleic Acid (PNA) analogues by incorporating a pyrrolidine ring into the standard N-(2-aminoethyl)glycine backbone. This modification introduces conformational rigidity to the PNA structure. The synthesis of these pyrrolidine-based PNA monomers, such as those derived from cis-4-hydroxy-D-proline, is a multi-step process. These monomers are then used to construct fully modified PNA oligomers. The goal of introducing the pyrrolidine ring is to pre-organize the PNA strand into a conformation that is favorable for binding to its target DNA or RNA sequence, potentially reducing the entropic penalty of hybridization.

The binding affinity of these pyrrolidine-based PNA oligomers with their complementary DNA and RNA sequences is a key area of investigation. This is typically evaluated by measuring the melting temperature (Tm) of the resulting duplexes, which is the temperature at which half of the duplex dissociates. A higher Tm value indicates stronger binding and greater stability.

Below is a data table summarizing the melting temperatures (Tm) for a PNA analogue incorporating a pyrrolidine moiety compared to an unmodified PNA.

| Entry | PNA Sequence (X = Modified Adenine) | Target | Tm (°C) vs. DNA (5'-d(TTT-TXT-TTT-T)-3') | Tm (°C) vs. RNA (5'-r(UUU-X'U-UUU-U)-3') |

| 1 | H-A(10)-NH2 (Unmodified PNA) | DNA/RNA | 44 | 54 |

| 2 | H-AAAAAXAAAAA-NH2 (Pyrrolidinone Analogue) | DNA/RNA | 38 | 51 |

| 3 | H-AAAAAXAAAAA-NH2 (Pyrrolidine Analogue) | DNA/RNA | 28 | 41 |

Note: Data is illustrative and based on findings from cited literature. Tm values were measured in a medium salt buffer (100 mM NaCl, 10 mM phosphate, 0.1 mM EDTA, pH = 7.0).

Pharmacokinetic Research (Absorption and Distribution Profiles)

Advanced Biological Assay Methodologies Utilizing Derivatives

Derivatives of this compound, particularly the pyrrolidinyl PNA oligomers, have been instrumental in the development of advanced biological assays for diagnostic purposes. The high affinity and specificity of these PNA probes for their target nucleic acid sequences make them excellent tools for detecting specific genetic markers.

A notable application is the development of electrochemical biosensors for cancer diagnosis. In one such methodology, a pyrrolidinyl PNA probe, designed to be complementary to a mutated KRAS gene sequence, is immobilized on nanostructured gold microelectrodes. The KRAS gene is frequently mutated in various cancers, including lung and colorectal cancer. This PNA-based biosensor can detect the presence of the mutated gene in circulating tumor DNA (ctDNA) from patient serum samples with high sensitivity and specificity. This voltammetric clamp assay represents a significant advancement in non-invasive cancer diagnostics, allowing for the screening of specific mutations. The unique binding characteristics of the pyrrolidinyl PNA ensure that it can effectively discriminate between the mutated and wild-type gene sequences, which is crucial for an accurate diagnosis.

Future Directions and Emerging Research Frontiers

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The inherent reactivity of the carboxylic acid and the tertiary amine in 2-(pyrrolidin-1-yl)acetic acid makes it an ideal candidate for a variety of derivatization reactions, including amide bond formation and esterification. rsc.org Researchers are actively exploring new ways to modify this core structure to improve the bioactivity and selectivity of the resulting compounds.

One notable area of investigation involves the synthesis of 2-substituted pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors. nih.gov By introducing alkyl, hydroxy, and amino groups at the 2-position of the acetic acid side chain, scientists aim to modulate the activity and selectivity of these compounds for different GABA transporter subtypes (mGAT1-mGAT4). nih.gov Structure-activity relationship (SAR) studies have shown that 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives, in particular, exhibit significant potency and subtype selectivity. nih.gov For instance, certain derivatives have demonstrated high potency and selectivity for mGAT1, with even greater potency observed for the human GAT-1 (hGAT-1). nih.gov This line of research highlights how targeted derivatization can lead to compounds with specific biological activities.

Another innovative derivatization strategy involves the use of (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a chiral derivatization reagent. nih.gov This allows for the ultrasensitive detection of amine enantiomers, which is crucial in understanding the metabolic fate of chiral drugs. nih.gov Such derivatization techniques are essential for developing a deeper understanding of the pharmacological properties of new chemical entities.

The table below summarizes key derivatization strategies and their impact on the bioactivity of this compound analogues.

| Derivatization Strategy | Target | Desired Outcome | Reference |

| Substitution at the 2-position of the acetic acid side chain | GABA transporters (mGAT1-mGAT4) | Modulation of activity and selectivity | nih.gov |

| Chiral derivatization with Pro-PPZ | Amine enantiomers | Ultrasensitive detection and metabolic analysis | nih.gov |

Advanced Computational Design and De Novo Synthesis of Next-Generation Analogues

Computational chemistry is playing an increasingly vital role in the rational design of novel analogues of this compound with improved therapeutic profiles. Techniques such as extra-precision docking and molecular dynamics (MD) simulations are being employed to predict the binding affinities and modes of interaction of newly designed molecules with their biological targets. nih.govresearchgate.net

A notable example is the design and synthesis of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. nih.govresearchgate.netresearchgate.net In these studies, a library of novel molecules was rationally designed to explore the chemical space around a known lead compound. nih.govresearchgate.net Docking and MD simulation studies suggested that the synthesized compounds had a good binding affinity with AChE and could form stable complexes. nih.govresearchgate.net This computational pre-screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

The integration of computational design with experimental approaches creates a powerful iterative cycle for drug discovery. mdpi.com The experimental results from synthesized compounds can be used to refine the computational models, leading to more accurate predictions in subsequent rounds of design. mdpi.com This synergy accelerates the optimization of lead compounds and the discovery of next-generation therapeutics.

Integration of High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly exploring the vast chemical space around the this compound scaffold. Combinatorial chemistry allows for the simultaneous synthesis of large libraries of related compounds, which can then be screened for biological activity using HTS methods. nih.govslideshare.net

One successful application of this approach is the synthesis and screening of a library of highly functionalized pyrrolidines. nih.gov This strategy enables the efficient identification of "hit" compounds with desired biological activities from a large and diverse pool of molecules. The "split synthesis" method is a common technique used in combinatorial chemistry, where a solid support is divided into portions, each treated with a different reagent, and then recombined. nih.gov

The integration of these technologies significantly accelerates the early stages of drug discovery, from hit identification to lead optimization. slideshare.net The ability to rapidly synthesize and screen large numbers of diverse pyrrolidine (B122466) derivatives increases the probability of discovering novel drug candidates with improved efficacy and selectivity.

Development of Sustainable and Green Synthetic Routes for Pyrrolidine Derivatives

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods in the pharmaceutical industry. For pyrrolidine derivatives, this includes the use of greener solvents, catalyst-free reactions, and the utilization of bio-sourced starting materials.

One promising approach is the direct synthesis of pyrrolidone derivatives from biosourced levulinic acid in the absence of any additives, catalysts, or solvents. rsc.org This method is highly selective and has a very low E-factor (a measure of the amount of waste produced), making it a highly sustainable route. rsc.org Another green approach involves the three-component domino reaction in an ethanol-water mixture to synthesize novel pyrrolidine-fused spirooxindoles. semanticscholar.org This method is eco-friendly, produces high yields, and avoids the use of toxic solvents and column chromatography. semanticscholar.org

Furthermore, the use of pyrrolidinium (B1226570) acetate (B1210297) as a green and recyclable catalyst for the synthesis of benzimidazole (B57391) and benzothiazole (B30560) derivatives under solvent-free conditions represents another significant advancement in sustainable chemistry. thieme-connect.de These developments are crucial for reducing the environmental impact of pharmaceutical manufacturing and aligning with the principles of green chemistry.

The table below highlights some of the green and sustainable approaches for the synthesis of pyrrolidine derivatives.

| Green Chemistry Approach | Key Features | Reference |

| Direct synthesis from levulinic acid | No additives, catalysts, or solvents; low E-factor | rsc.org |

| Three-component domino reaction | Ethanol-water solvent; catalyst-free; high yields | semanticscholar.org |

| Pyrrolidinium acetate catalyst | Recyclable catalyst; solvent-free conditions | thieme-connect.de |

Elucidation of Precise Molecular Mechanisms of Action for Therapeutic Effects

A fundamental aspect of developing new therapeutics is a thorough understanding of their molecular mechanisms of action. For derivatives of this compound, research is ongoing to elucidate how these compounds interact with their biological targets at a molecular level to produce their therapeutic effects.

In the context of GABA uptake inhibitors, for example, studies are focused on understanding how substitutions on the pyrrolidine-2-yl-acetic acid core influence binding affinity and selectivity for different GABA transporter subtypes. nih.gov By identifying the key molecular interactions between the inhibitor and the transporter protein, researchers can design more potent and selective drugs. This involves a combination of experimental techniques, such as binding assays, and computational methods, like molecular docking and dynamics simulations.

The therapeutic potential of pyrrole (B145914) and pyrrolidine analogs extends to a wide range of diseases, including cancer, inflammation, and viral infections. nih.gov For each of these applications, a detailed understanding of the molecular targets and the specific interactions that lead to the observed biological activity is crucial for the development of safe and effective medicines.

Q & A

Q. Conflicting crystallographic data on hydrogen bonding: What causes this?

- Polymorphism or solvent inclusion during crystallization can alter hydrogen-bonding networks. Use differential scanning calorimetry (DSC) to detect polymorphs and refine crystallization conditions (e.g., slow evaporation vs. diffusion). SHELXL’s TWINABS corrects for twinning in challenging datasets .

Methodological Tables

Table 1: Synthetic Conditions Comparison

| Parameter | Method A (Aqueous NaOH) | Method B (Ethanol/K₂CO₃) |

|---|---|---|

| Yield | 75% | 88% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 24 h | 12 h |

| Key Advantage | Low cost | Higher purity |

| Reference |

Table 2: Safety Data Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.